molecular formula C9H13NO3 B11910678 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione CAS No. 4705-51-5

3-Oxa-9-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B11910678
CAS No.: 4705-51-5
M. Wt: 183.20 g/mol
InChI Key: WDSDRCSXWXOPLW-UHFFFAOYSA-N
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Description

3-Oxa-9-azaspiro[55]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione typically involves the Prins cyclization reaction. . The reaction conditions often include the use of methanesulfonic acid as a catalyst and but-3-en-1-ol as a reactant.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Prins cyclization reaction provides a scalable approach for its synthesis. The reaction can be optimized for larger-scale production by adjusting the reactant concentrations and reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in different applications.

Scientific Research Applications

3-Oxa-9-azaspiro[5.5]undecane-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter protein required for the survival of the bacterium . The inhibition of this protein disrupts the bacterial cell wall synthesis, leading to the bacterium’s death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione stands out due to its spirocyclic structure that incorporates both oxygen and nitrogen atoms. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-oxa-9-azaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-7-5-9(6-8(12)13-7)1-3-10-4-2-9/h10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSDRCSXWXOPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)OC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90702187
Record name 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4705-51-5
Record name 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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